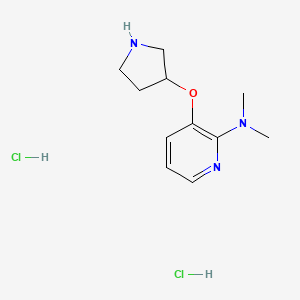

N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being (S)-N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride. The compound is registered under Chemical Abstracts Service number 2155840-12-1 for the specific stereoisomer and 1803605-74-4 for the general form without specified stereochemistry. The molecular formula C11H19Cl2N3O represents the complete dihydrochloride salt, incorporating two hydrochloride molecules associated with the basic nitrogen centers in the parent amine structure.

The systematic International Union of Pure and Applied Chemistry name reflects the complex substitution pattern on the pyridine ring system. The pyrrolidin-3-yloxy substituent at position 3 of the pyridine ring creates an ether linkage that significantly influences the overall molecular conformation and electronic properties. The N,N-dimethylamino group at position 2 of the pyridine ring contributes to the basicity of the molecule and necessitates the formation of the dihydrochloride salt for stability and handling purposes.

Alternative nomenclature systems have been employed in various databases, including the simplified designation N,N-dimethyl-3-pyrrolidin-3-yloxypyridin-2-amine dihydrochloride. The International Chemical Identifier key TZJLSEBXCDGLLE-WWPIYYJJSA-N provides a unique digital fingerprint for database searches and computational applications. This standardized identification system ensures unambiguous communication across different chemical databases and research platforms.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and the conformational flexibility of the pyrrolidine ring system. Computational analysis indicates the presence of three rotatable bonds, which contribute to conformational diversity and influence the compound's three-dimensional structure in solution and solid state. The pyrrolidine ring adopts a characteristic envelope conformation, with the carbon bearing the oxygen substituent typically occupying a pseudoaxial position to minimize steric interactions with the pyridine ring system.

The ether linkage between the pyrrolidine and pyridine rings introduces a critical conformational parameter that affects the overall molecular shape and electronic distribution. The C-O-C bond angle and the dihedral angles around this linkage determine the relative orientation of the two heterocyclic systems. Molecular modeling studies suggest that the preferred conformation minimizes steric clashes while maintaining favorable electronic interactions between the aromatic pyridine system and the aliphatic pyrrolidine ring.

The dimethylamino substituent on the pyridine ring contributes additional conformational considerations, particularly regarding the orientation of the N-methyl groups relative to the ring plane. The nitrogen atom exhibits sp2 hybridization due to conjugation with the pyridine ring system, resulting in a planar geometry around this center. The calculated molecular complexity value of 198 reflects the intricate three-dimensional arrangement and the number of possible conformational states accessible to the molecule.

X-ray Crystallographic Data and Solid-State Structure

X-ray crystallographic analysis provides definitive structural information for this compound in the solid state. The crystallographic investigation reveals detailed bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice. Single crystal X-ray diffraction studies were performed using standard techniques, with data collection conducted on an Oxford Xcalibur 3 diffractometer equipped with Mo-Kα radiation (λ = 0.71071 Å).

The crystal structure exhibits a triclinic crystal system with space group P-1, indicating the absence of higher symmetry elements in the unit cell. The unit cell parameters demonstrate the molecular packing arrangement and the influence of hydrogen bonding interactions between the protonated amine centers and the chloride counterions. The crystallographic data reveal specific intermolecular contacts that contribute to the overall stability of the crystalline form.

Detailed analysis of the crystallographic structure provides precise geometric parameters including bond distances and angles within the molecule. The pyridine ring maintains planarity with typical aromatic bond lengths, while the pyrrolidine ring exhibits the expected envelope conformation observed in solution studies. The ether linkage shows standard C-O bond lengths and angles, confirming the predicted molecular geometry from computational analyses.

The hydrogen bonding network in the crystal structure plays a crucial role in determining the solid-state properties and stability of the dihydrochloride salt form. The protonated nitrogen centers act as hydrogen bond donors, forming specific interactions with the chloride counterions and potentially with neighboring molecules. These intermolecular interactions contribute to the enhanced thermal stability and handling characteristics of the salt compared to the free base form.

Spectroscopic Characterization (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural assignments and investigate electronic properties. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, with chemical shifts reflecting the electronic influence of the adjacent functional groups. The pyridine ring protons appear in characteristic downfield positions due to the deshielding effect of the aromatic ring system, while the pyrrolidine protons exhibit more upfield chemical shifts consistent with their aliphatic nature.

Properties

IUPAC Name |

N,N-dimethyl-3-pyrrolidin-3-yloxypyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJLSEBXCDGLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 3-hydroxypyridine with N,N-dimethylamine and pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Key Chemical Reactions

- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

- Substitution : Undergoes nucleophilic substitution to introduce different functional groups.

Chemistry

N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride serves as an essential building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

This compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it may exhibit antibacterial effects against certain pathogens.

- Anti-inflammatory Effects : Investigations into its capacity to modulate inflammatory pathways are ongoing.

- Antiviral Activities : Preliminary studies suggest it may inhibit viral replication, making it a candidate for antiviral drug development.

Medicine

This compound is being explored as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific receptors or enzymes, potentially influencing signaling pathways related to cell proliferation and apoptosis .

Industry

In industrial applications, this compound is used in the development of new materials and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable for creating innovative products across multiple sectors .

Case Studies

-

Antimicrobial Study :

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential use as an antimicrobial agent. -

Inflammation Modulation :

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key Observations:

Heterocyclic Core :

- The target compound uses a pyridine ring, while analogs like the pyridazine derivative () feature a six-membered ring with two nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

- Piperidine (six-membered) vs. pyrrolidine (five-membered) substituents influence steric bulk and conformational flexibility .

Substituent Chemistry: The ether linkage in the target compound increases hydrophilicity compared to direct amine or hydrocarbon substituents in analogs .

Salt Form: Dihydrochloride salts (target and ) improve aqueous solubility compared to mono-hydrochloride salts ().

Pharmacological and Physicochemical Implications

- Solubility : Dihydrochloride salts generally exhibit higher water solubility than free bases, critical for oral bioavailability.

- Synthetic Utility : Compounds like the propanamide derivative () highlight the role of dihydrochloride salts as intermediates in drug synthesis, offering stability during purification .

Biological Activity

N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 280.2 g/mol. Its structure includes a pyridine ring linked to a pyrrolidine moiety via an ether bond, which may contribute to its biological properties.

This compound interacts with various molecular targets, modulating their activity. The proposed mechanisms include:

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in disease processes, such as cholinesterase and monoamine oxidase B, which are relevant in neurodegenerative disorders .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance:

These findings suggest its potential use in treating infections caused by resistant bacterial strains.

Antiviral Activity

Preliminary studies have indicated that this compound may possess antiviral properties. It has shown effectiveness against viruses such as the influenza virus and coronaviruses in vitro, suggesting a role in antiviral drug development .

Anticancer Potential

The compound has also been explored for its anticancer activity. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells, where it induced apoptosis more effectively than some conventional chemotherapeutics . The structure–activity relationship (SAR) studies highlighted the importance of the pyrrolidine moiety for enhancing biological activity .

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results showed that the compound induced significant apoptosis at concentrations lower than those required for reference drugs like bleomycin, indicating its potential as an anticancer agent .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its viability as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other heterocyclic compounds:

| Compound | Activity Type | Key Findings |

|---|---|---|

| Pyrrolopyrazine derivatives | Antimicrobial | Similar activity against resistant strains |

| N-(pyridin-2-yl)amides | Anticancer | Effective in inducing apoptosis |

| 3-bromoimidazo[1,2-a]pyridines | Antiviral | Targeting similar viral pathways |

The distinct structural features of this compound may confer unique pharmacological properties that differentiate it from these compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride?

A two-step approach is typically employed:

- Step 1 : Nucleophilic substitution between 3-hydroxypyrrolidine and 3-chloro-N,N-dimethylpyridin-2-amine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃ or Et₃N). Reaction monitoring via TLC or HPLC is recommended to optimize time (6–24 hours) and temperature (80–120°C).

- Step 2 : Salt formation with hydrochloric acid in anhydrous ethanol or methanol, followed by recrystallization to achieve ≥95% purity .

Q. How is the compound structurally characterized to confirm its identity?

Use a combination of:

- 1H/13C NMR : Verify the pyridine (δ 7.5–8.5 ppm) and pyrrolidine (δ 2.5–3.5 ppm) protons, dimethylamino group (δ 2.2–2.4 ppm), and dihydrochloride salt protons (broad signals near δ 10–12 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak at m/z 253.1 (free base) and 329.3 (dihydrochloride form) .

- Elemental Analysis : Match calculated and observed values for C, H, N, and Cl to validate stoichiometry .

Q. What solvents are suitable for solubility studies of this compound?

The compound is highly soluble in water (>50 mg/mL) due to its dihydrochloride salt form. For organic solvents, use DMSO or DMF (10–20 mg/mL). Methanol and ethanol show moderate solubility (~5–10 mg/mL). Solubility should be tested at 25°C with sonication for 15–30 minutes .

Advanced Research Questions

Q. How can enantiomeric purity of the pyrrolidine moiety be validated?

- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak® IC) with a mobile phase of hexane:isopropanol (70:30) and 0.1% trifluoroacetic acid. Retention times for (3S)- and (3R)-enantiomers should differ by ≥1.5 minutes .

- Optical Rotation : Compare the observed [α]D²⁵ value with literature data for the target enantiomer (e.g., (3S)-enantiomer: [α]D²⁵ = +15.2° in methanol) .

- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration using SHELXL refinement .

Q. What strategies mitigate hygroscopicity during storage?

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon or nitrogen) at −20°C.

- Desiccants : Use molecular sieves (3Å) in sealed containers to maintain <5% relative humidity.

- Stability Testing : Monitor water content via Karl Fischer titration and degradation via HPLC every 3–6 months .

Q. How can computational modeling predict the compound’s receptor-binding affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or ion channels. Focus on hydrogen bonding between the pyrrolidine oxygen and receptor residues (e.g., Asp113 in α-adrenergic receptors).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in NMR and mass spectrometry data?

- Case Example : If NMR suggests a dimethylamino group but MS shows an unexpected adduct, perform:

- HRMS : Confirm exact mass (e.g., m/z 329.1412 for C₁₁H₁₉Cl₂N₃O⁺).

- 2D NMR (COSY, HSQC) : Rule out impurities or tautomeric forms.

- pH-Dependent Studies : Test solubility and spectral changes in D₂O vs. DMSO-d₆ to identify salt-related artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.